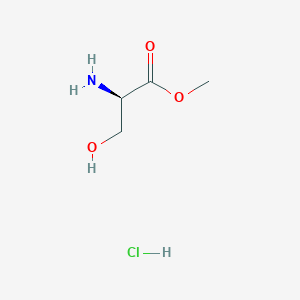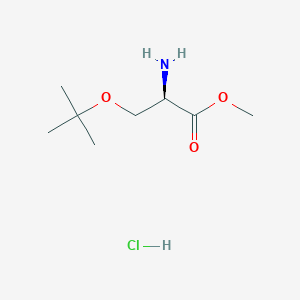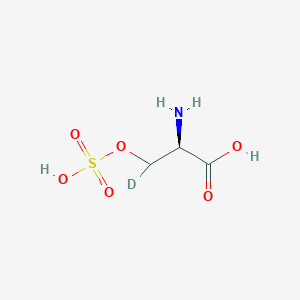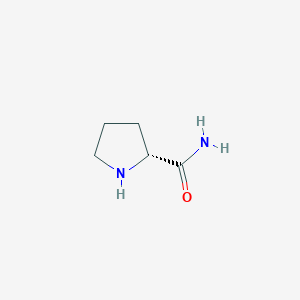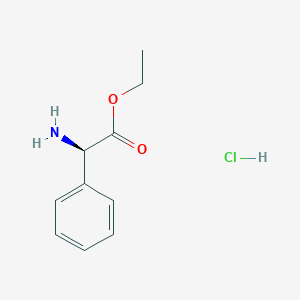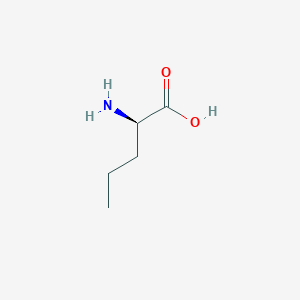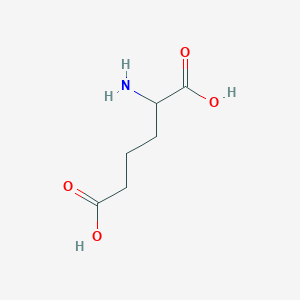
Acide 2-aminohexanedioïque
Vue d'ensemble
Description
Aminoadipic acid, also known as 2-aminohexanedioic acid, is an organic compound that plays a significant role in the metabolism of lysine. It is an intermediate in the lysine degradation pathway and is involved in various biochemical processes. Aminoadipic acid has been studied for its potential as a biomarker for diabetes and other metabolic disorders .
Applications De Recherche Scientifique
Aminoadipic acid has several scientific research applications:
Biomarker for Diabetes: It has been identified as a potential biomarker for diabetes risk, as elevated levels of aminoadipic acid are associated with an increased risk of developing diabetes
Metabolic Studies: Aminoadipic acid is used in studies related to lysine metabolism and its role in various metabolic pathways.
Neurobiology: Research has shown that aminoadipic acid can inhibit glutamate transport, making it a subject of interest in neurobiological studies.
Industrial Applications: It is used in the production of biodegradable polymers and other industrial chemicals.
Mécanisme D'action
Aminoadipic acid exerts its effects through several mechanisms:
Inhibition of Glutamate Transport: It inhibits the transport of glutamate, which can affect neurotransmission and other cellular processes.
Modulation of Glucose Homeostasis: Aminoadipic acid has been shown to modulate glucose levels, making it relevant in studies related to diabetes and metabolic disorders
Redox Regulation: It plays a role in redox regulation, particularly in plants, where it is involved in the response to oxidative stress.
Analyse Biochimique
Biochemical Properties
2-Aminohexanedioic acid is involved in the principal biochemical pathway of lysine . It interacts with various enzymes and proteins, playing a crucial role in biochemical reactions . The compound is known to antagonize neuroexcitatory activity modulated by the glutamate receptor N-methyl-D-aspartate (NMDA) .
Cellular Effects
The cellular effects of 2-Aminohexanedioic acid are diverse and significant. It influences cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism
Molecular Mechanism
At the molecular level, 2-Aminohexanedioic acid exerts its effects through various mechanisms. It is known to inhibit glutamate synthetase , a key enzyme in the metabolism of amino acids. This inhibition can lead to changes in gene expression and enzyme activation or inhibition .
Temporal Effects in Laboratory Settings
The effects of 2-Aminohexanedioic acid can change over time in laboratory settings. Information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies is currently limited .
Dosage Effects in Animal Models
The effects of 2-Aminohexanedioic acid can vary with different dosages in animal models
Metabolic Pathways
2-Aminohexanedioic acid is involved in the metabolic pathway of lysine It interacts with various enzymes and cofactors in this pathway
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Aminoadipic acid can be synthesized through several methods. One common route involves the oxidation of lysine. The process typically includes the following steps:
Oxidation of Lysine: Lysine is oxidized to form allysine.
Conversion to Aminoadipic Acid: Allysine is further oxidized to produce aminoadipic acid.
The reaction conditions often involve the use of oxidizing agents such as hydrogen peroxide or potassium permanganate under controlled temperatures and pH levels .
Industrial Production Methods
In industrial settings, aminoadipic acid is produced through microbial fermentation. Specific strains of bacteria or yeast are genetically engineered to overproduce lysine, which is then converted to aminoadipic acid through enzymatic reactions. This method is preferred for large-scale production due to its efficiency and cost-effectiveness .
Analyse Des Réactions Chimiques
Types of Reactions
Aminoadipic acid undergoes various chemical reactions, including:
Oxidation: Aminoadipic acid can be oxidized to form allysine.
Reduction: It can be reduced to form aminoadipic semialdehyde.
Substitution: Aminoadipic acid can participate in substitution reactions where the amino group is replaced by other functional groups.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogenating agents, acylating agents.
Major Products
Allysine: Formed through oxidation.
Aminoadipic Semialdehyde: Formed through reduction.
Substituted Derivatives: Formed through substitution reactions
Comparaison Avec Des Composés Similaires
Aminoadipic acid can be compared with other similar compounds such as:
Glutamic Acid: Both are involved in amino acid metabolism, but glutamic acid is primarily a neurotransmitter.
Lysine: Aminoadipic acid is an intermediate in the degradation of lysine.
Allysine: A direct oxidation product of aminoadipic acid, involved in cross-linking collagen and elastin.
Uniqueness
Aminoadipic acid is unique due to its dual role in both lysine degradation and its potential as a biomarker for metabolic disorders. Its ability to modulate glucose homeostasis and inhibit glutamate transport sets it apart from other amino acids .
Similar Compounds
- Glutamic Acid
- Lysine
- Allysine
Propriétés
IUPAC Name |
2-aminohexanedioic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11NO4/c7-4(6(10)11)2-1-3-5(8)9/h4H,1-3,7H2,(H,8,9)(H,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OYIFNHCXNCRBQI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CC(C(=O)O)N)CC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H11NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90862154 | |
| Record name | alpha-Aminoadipic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90862154 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
161.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
542-32-5 | |
| Record name | α-Aminoadipic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=542-32-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | alpha-Aminoadipic acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000542325 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-Aminoadipate | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=46994 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | alpha-Aminoadipic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90862154 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-aminoadipic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.008.009 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 2-AMINOADIPIC ACID, DL- | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1K7B1OED4N | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the natural significance of 2-aminohexanedioic acid?
A: While 2-aminohexanedioic acid, also known as α-aminoadipic acid, is not a standard protein building block like tryptophan, it holds biological relevance. Notably, the D-enantiomer of 2-aminohexanedioic acid is a hydrolysis product of cephalosporin N, an antibiotic. []
Q2: How can soil bacteria be utilized for the optical resolution of 2-aminohexanedioic acid?
A: Specific soil bacteria strains, such as KT-230 and KT-231, exhibit metabolic activity on benzoyl derivatives of DL-amino acids. [, ] These bacteria can selectively metabolize benzoyl-DL-2-aminohexanedioic acid, yielding L-2-aminohexanedioic acid and N-benzoyl-D-2-aminohexanedioic acid. This process provides a method for separating the enantiomers of 2-aminohexanedioic acid. []
Q3: Are there other amino acids that can be optically resolved using similar bacterial metabolic pathways?
A: Research indicates that soil bacteria can resolve various amino acids beyond 2-aminohexanedioic acid. Studies demonstrate the successful resolution of tryptophan, 2-aminooctanoic acid, and other amino acids using the metabolic activity of specific bacterial strains. This suggests a broader applicability of this method for separating enantiomers of different amino acids. [, ]
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




